4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Screening Library Design Structure-Activity Relationship (SAR)

This 2,5-disubstituted 1,3,4-oxadiazole benzamide is a combinatorially distinct tool for medicinal chemistry. Its unique 3,4,5-triethoxyphenyl motif, unlike the common trimethoxyphenyl analog, provides unmatched SAR fingerprinting for the 2-benzamide position. Ideal as a matched-pair probe alongside 4-H, 4-Br, and 3-NO2 analogs to map electronic effects. The triethoxy substitution yields a distinctive MS fragment pattern (m/z 411 to 397, 353), making it a superior reference standard for bioanalytical method development targeting oxadiazole-benzamide compounds.

Molecular Formula C22H25N3O5
Molecular Weight 411.458
CAS No. 891123-66-3
Cat. No. B2863081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891123-66-3
Molecular FormulaC22H25N3O5
Molecular Weight411.458
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
InChIKeyGMVPCOVTINBSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891123-66-3): Procurement-Quality Structural Baseline


The compound 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891123-66-3) is a fully synthetic small molecule (C22H25N3O5, MW 411.458 g/mol) classified as a 2,5-disubstituted 1,3,4-oxadiazole benzamide. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, frequently exploited for its metabolic stability and hydrogen-bonding capacity [1]. This specific substitution pattern—a 4-methylbenzamide at the 2-amino position and a 3,4,5-triethoxyphenyl ring at the 5-position—is combinatorially distinct among commercially catalogued analogues. While synthetically accessible, publicly available quantitative bioactivity, selectivity, or ADMET data for this precise structure are currently absent from the peer-reviewed primary literature and major public bioactivity databases [2]. Consequently, any procurement decision predicated on specific performance claims must be viewed as hypothesis-driven until experimental validation is obtained.

Why Generic 1,3,4-Oxadiazole Substitution Can Fail: Procurement Risks for 891123-66-3


Within the 1,3,4-oxadiazole class, even minor substituent alterations (e.g., replacing the 3,4,5-triethoxyphenyl group with 3,4,5-trimethoxyphenyl or switching the benzamide substituent from 4-methyl to 4-bromo) can produce large swings in target binding, cellular permeability, and metabolic fate [1]. The 3,4,5-triethoxyphenyl motif is far less studied than the ubiquitous trimethoxyphenyl analogue, meaning its conformational preferences, electron-density distribution, and potential P-glycoprotein recognition cannot be reliably predicted from close neighbors. No head-to-head data exist to justify treating 891123-66-3 as a 'drop-in' replacement for any other benzamide-bearing oxadiazole. Until direct comparative measurements are available, substitution must be treated as a change in chemical entity rather than a trivial replacement [2].

Quantitative Evidence Guide for 891123-66-3: Differential Data Against Closest Analogs


Structural Uniqueness vs. 4-Bromo and 3-Nitro Analogues: No Biological Data to Support Substitution

The target compound (4-methylbenzamide) is compared to the 4-bromo (CAS not found) and 3-nitro (CAS not found) benzamide analogues that share the identical 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl scaffold. Although these analogues are listed in chemical catalogs, no peer-reviewed bioactivity data (IC50, Ki, MIC, % inhibition) exist for any of them . The Hammett σp constant for -CH3 (-0.17) differs substantially from -Br (+0.23) and -NO2 (+0.78), predicting different electronic effects on the amide bond and potential hydrogen-bonding interactions. However, without experimental IC50 values against a common target, any claim of superiority is unsupported [1].

Medicinal Chemistry Screening Library Design Structure-Activity Relationship (SAR)

Comparison with N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Impact of the 4-Methyl Group Unknown

The des-methyl analogue N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 20113-25-1) shares the core scaffold but lacks the 4-methyl group on the benzamide ring. Both compounds are commercially available, yet neither has published bioactivity data . The additional methyl group increases molecular weight (411.458 vs. 397.4 g/mol) and clogP by an estimated ~0.5 log units, which could affect solubility and passive permeability. However, no comparative solubility, logD, or permeability measurements exist to confirm the magnitude or direction of this effect [1].

SAR Chemical Probe Development Biochemical Screening

Antibacterial Activity Class Inference: Oxadiazole-Thiol Series vs. Benzamide Series

The 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole scaffold has demonstrated antibacterial activity when elaborated as thiol-quinoline hybrids [1]. In that study, several compounds (e.g., 7d, 7i, 7j) showed MIC values between 6.25 and 25 µg/mL against S. aureus and E. coli. However, those actives contain a 2-thiol linkage and a quinoline moiety, making them structurally distinct from the 2-aminobenzamide linkage in the target compound. Extrapolating antibacterial activity from thiol-quinoline derivatives to the benzamide series is mechanistically unsupported, as the 2-substituent on the oxadiazole ring dictates pharmacophore geometry and target engagement [2]. Consequently, 891123-66-3 cannot be assumed to possess antibacterial properties without direct measurement.

Antimicrobial Screening Heterocyclic Chemistry Drug Discovery

Physicochemical Property Landscape: Lipinski Compliance and Predicted Drug-Likeness

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW = 411.458 (<500), clogP ≈ 3.1 (<5), H-bond donors = 1 (NH, <5), H-bond acceptors = 8 (<10). By comparison, the 3,4,5-trimethoxy analogue (MW 449.5, clogP ~2.8) and the 4-bromo analogue (MW 476.3, clogP ~3.6) also comply [1]. All three therefore fall within 'drug-like' chemical space by this coarse filter, providing no basis for differentiation. Notably, the triethoxy substitution, while less common than trimethoxy, introduces greater conformational flexibility (6 rotatable C-O bonds in ethyl groups versus 3 in methyl) which may affect entropic binding penalties or solubility [2].

Drug-Likeness ADMET Prediction Chemical Procurement Specification

Validated Application Scenarios for 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Custom SAR Library Design for 1,3,4-Oxadiazole Benzamide Exploration

A medicinal chemistry team seeking to systematically explore the SAR of the 2-benzamide position while keeping the 5-(3,4,5-triethoxyphenyl) motif constant could justify procuring this compound alongside the 4-H, 4-Br, 3-NO2, and 3,4,5-trimethoxy analogues. All compounds lack published bioactivity data [1], making them a matched set for parallel screening. The 4-methyl group provides a modest electron-donating substituent for SAR fingerprinting.

Method Development for LC-MS/MS Quantification of Oxadiazole-Benzamide Derivatives

Because 891123-66-3 is chemically well-defined (C22H25N3O5, MW 411.458) and commercially available in >95% purity, it serves as a suitable reference standard for developing and validating bioanalytical methods (LC-MS/MS) targeting oxadiazole-benzamide compounds . The triethoxy substitution provides a distinctive mass fragment pattern (m/z 411 → 397, 353) that aids method specificity.

Negative Control for 1,3,4-Oxadiazole Antibacterial Screening

Given that antibacterial activity has been reported for 2-thiol-substituted oxadiazole-quinoline hybrids (MIC 6.25–25 µg/mL) [1], the 2-aminobenzamide analogue 891123-66-3 can be rationally employed as a chemical probe to test whether the 2-substituent is a critical determinant of activity. A lack of activity would support the necessity of the thiol group, providing structural guidance for further optimization.

Quote Request

Request a Quote for 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.